2H-1-Benzopyran, 3-acetyl-6-methoxy-
Overview
Description
The compound “2H-1-Benzopyran, 3-acetyl-6-methoxy-” is a type of coumarin derivative . It has the molecular formula C12H10O4 and a molecular weight of 218.20 . This compound is of interest due to its anticoagulant, antioxidant, cytotoxic, and spasmolytic activity .
Synthesis Analysis
The compound was synthesized from 2-hydroxy-5-methoxybenzaldehyde and ethylacetoacetate in glacial acetic acid and piperidine at room temperature (20 – 25 ̊C) for 1 hour . The product was recrystallized from ethanol .Molecular Structure Analysis
The compound crystallizes in the triclinic system, space group P1, with cell constants a = 5.424(1)Å, b = 8.409(2)Å, c = 11.579(2)Å, α = 104.58(2)°, β = 99.29(1)°, γ = 90.97(2)°, V = 503.49(17)Å3 and Z = 2 . The crystal structure of the compound was determined using the single-crystal X-ray diffraction method .Future Directions
The most widely used antithrombotic in the USA and Canada is racemic sodium Warfarin . Chemical modifications of the Warfarin structure, such as “2H-1-Benzopyran, 3-acetyl-6-methoxy-”, seem to be a promising route to obtain compounds with good biological activity, but with lower toxicity and fewer side effects .
Properties
IUPAC Name |
1-(6-methoxy-2H-chromen-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-8(13)10-5-9-6-11(14-2)3-4-12(9)15-7-10/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOYIJRGYVVEHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC(=C2)OC)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206167 | |
Record name | 2H-1-Benzopyran, 3-acetyl-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57543-56-3 | |
Record name | 2H-1-Benzopyran, 3-acetyl-6-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran, 3-acetyl-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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